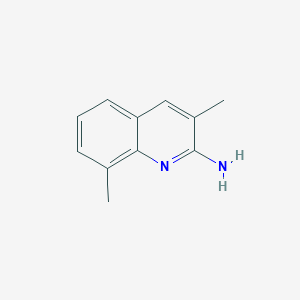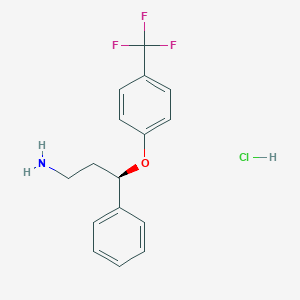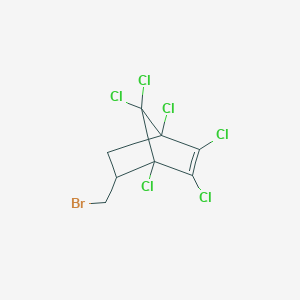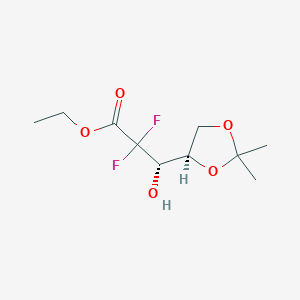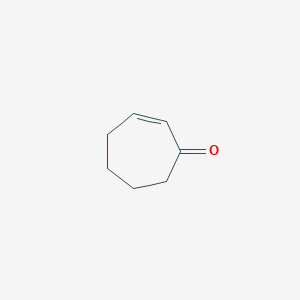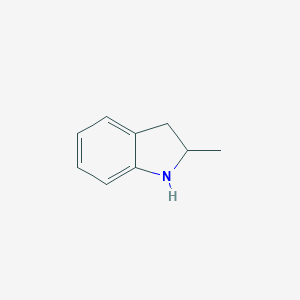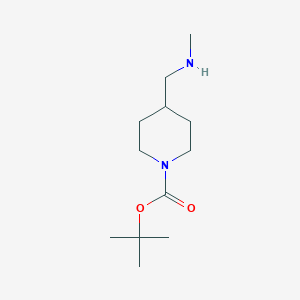
Prostaglandin A2
Übersicht
Beschreibung
Prostaglandin A2 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds play crucial roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow. Prostaglandin A2 is known for its unique structure, which includes a cyclopentenone ring, and its ability to induce apoptosis in certain cancer cells .
Wissenschaftliche Forschungsanwendungen
Prostaglandin A2 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung von Lipidoxidations- und Cyclisierungsreaktionen verwendet.
Biologie: Prostaglandin A2 wird wegen seiner Rolle in der Zellsignalübertragung und Apoptose untersucht.
5. Wirkmechanismus
Prostaglandin A2 entfaltet seine Wirkung über verschiedene molekulare Ziele und Signalwege:
Molekulare Ziele: Es bindet an spezifische Prostaglandinrezeptoren auf der Zelloberfläche und löst intrazelluläre Signalkaskaden aus.
Beteiligte Signalwege: Die Aktivierung dieser Rezeptoren führt zur Modulation verschiedener Signalwege, darunter solche, die an Entzündungen, Apoptose und Zellproliferation beteiligt sind.
Wirkmechanismus
Target of Action
Prostaglandin A2 (PGA2) primarily targets cyclooxygenase (COX) enzymes . It is known to block the cell cycle progression of NIH 3T3 cells at the G1 and G2/M phase . It also modulates all three aspects of the glutathione-mediated biotransformation system .
Mode of Action
PGA2 interacts with its targets by inhibiting G1 phase cyclin-dependent kinases and downregulating cyclin D1 . This interaction results in changes in the cell cycle, specifically blocking progression at the G1 and G2/M phases .
Biochemical Pathways
PGA2 affects the glutathione-mediated biotransformation system . This system involves the levels of glutathione (GSH), the activity of glutathione S-transferase, and the transport of GSH conjugates . Additionally, prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .
Pharmacokinetics
It is known that prostaglandins, in general, have relatively short half-lives and act as autocrine or paracrine signaling agents .
Result of Action
The action of PGA2 results in several molecular and cellular effects. It blocks cell cycle progression, leading to changes in cell growth and division . It also modulates the glutathione-mediated biotransformation system, affecting cellular detoxification processes . In addition, prostaglandins play a role in inflammation, pain perception, and uterine contractions .
Action Environment
The action of PGA2 can be influenced by various environmental factors. For instance, the presence and position of double bonds in the hydrocarbon chains of prostaglandins can impact their stability and reactivity . Furthermore, the effect of prostaglandins depends on multiple factors, including the organ or tissue involved, the receptor to which they attach, and the bodily function or physiological situation .
Biochemische Analyse
Biochemical Properties
Prostaglandin A2 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2) . The interaction of Prostaglandin A2 with these enzymes is crucial for its role in biochemical reactions .
Cellular Effects
Prostaglandin A2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the inflammatory response and pain perception .
Molecular Mechanism
The mechanism of action of Prostaglandin A2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin A2 can change over time. It is not stored but is synthesized and released as needed, and rapidly metabolized . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Prostaglandin A2 vary with different dosages in animal models . Studies have confirmed that prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .
Metabolic Pathways
Prostaglandin A2 is involved in several metabolic pathways. It is derived from the precursor 20-carbon chain fatty acid, arachidonic acid, which is produced by membrane phospholipid enzymes, especially phospholipase A2 .
Transport and Distribution
Prostaglandin A2 is transported and distributed within cells and tissues. After synthesis, Prostaglandins are rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), which is a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .
Subcellular Localization
It is known that prostaglandins are not stored but are synthesized and released as needed, indicating a dynamic subcellular localization .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Prostaglandin A2 beginnt typischerweise mit der Hydrolyse von Arachidonsäure, die durch das Enzym Phospholipase A2 katalysiert wird. Dieser Prozess setzt freies Arachidonat frei, das dann durch die Cyclooxygenase-Enzyme in Prostaglandin G2 und anschließend in Prostaglandin H2 umgewandelt wird . Der letzte Schritt beinhaltet die Isomerisierung von Prostaglandin H2 zu Prostaglandin A2 durch spezifische Prostaglandin-Synthasen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Prostaglandin A2 beinhaltet häufig chemoenzymatische Synthesemethoden. Diese Verfahren kombinieren chemische und enzymatische Schritte, um hohe Ausbeuten und Reinheit zu erzielen. Ein gängiger Ansatz beinhaltet beispielsweise die Verwendung von Bromhydrin-Zwischenprodukten, Nickel-katalysierten Kreuzkupplungen und Wittig-Reaktionen, um die Prostaglandinstruktur zu konstruieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prostaglandin A2 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Prostaglandin A2 kann zu verschiedenen Metaboliten oxidiert werden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem Prostaglandin-Molekül verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch die biologische Aktivität der Verbindung verändert wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Reagenzien wie Halogene und organometallische Verbindungen werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Prostaglandin-Analoga und -Derivate, die unterschiedliche biologische Aktivitäten und therapeutische Anwendungen haben können .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin A2 ist unter den Prostaglandinen einzigartig aufgrund seiner Cyclopentenonringstruktur, die unterschiedliche biologische Aktivitäten verleiht. Ähnliche Verbindungen umfassen:
Prostaglandin E2: Bekannt für seine Rolle bei Entzündungen und Schmerzempfindung.
Prostaglandin F2α: Beteiligt an der Kontraktion der glatten Muskulatur und an Fortpflanzungsprozessen.
Prostaglandin I2 (Prostacyclin): Wirkt als Vasodilatator und Hemmer der Thrombozytenaggregation.
Jede dieser Verbindungen hat einzigartige strukturelle Merkmale und biologische Funktionen, was Prostaglandin A2 zu einer wertvollen Verbindung für spezifische Forschungs- und therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHXHCUNDDAEOZ-FOSBLDSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864388 | |
| Record name | (+)-Prostaglandin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13345-50-1 | |
| Record name | PGA2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Prostaglandin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prostaglandins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSTAGLANDIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6VT5BDY9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


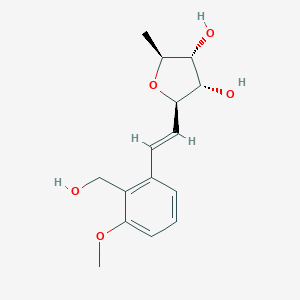
![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
